molecular formula C24H24N4O3 B2452991 2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946377-82-8

2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2452991
CAS RN: 946377-82-8
M. Wt: 416.481
InChI Key: NFQCIYKFKBCTCT-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as EPCOC or simply as compound 1. This compound has been found to have a wide range of potential applications in the field of drug discovery and development. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has led to the synthesis of various derivatives with structures somewhat similar to the compound , focusing on their antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized, demonstrating moderate to good antimicrobial activities against different microorganisms (Bektaş et al., 2007). These findings suggest a potential application in developing new antimicrobial agents.

Molecular Stabilities and Anti-Cancer Properties

Studies on benzimidazole derivatives bearing 1,2,4-triazole, related to the structure of the compound you're interested in, have revealed insights into their anti-cancer properties. Molecular docking and stability analyses indicate that these compounds could serve as effective EGFR inhibitors, with potential implications in cancer therapy (Karayel, 2021).

Radioligand Development for Imaging

The synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, closely related to the chemical structure of interest, showcases their application in developing new PET radioligands for imaging 5-HT1AR. This research demonstrates the compound's relevance in the field of diagnostic imaging and neurology (Gao et al., 2012).

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-30-19-10-8-18(9-11-19)22-26-21(16-25)24(31-22)28-14-12-27(13-15-28)23(29)20-7-5-4-6-17(20)2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQCIYKFKBCTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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